Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide is a platinum-based compound classified under coordination complexes, particularly those involving platinum in the +4 oxidation state. It is derived from cyclobutane-1,1-dicarboxylic acid, which serves as a bidentate ligand in coordination chemistry. The compound's chemical formula is and it has been studied for its potential applications in medicinal chemistry, particularly in cancer treatment due to its structural similarities to established platinum-based drugs like carboplatin .
The synthesis of platinum(4+) cyclobutane-1,1-dicarboxylate diazanide typically involves several steps:
The molecular structure of platinum(4+) cyclobutane-1,1-dicarboxylate diazanide features a central platinum atom coordinated to two carboxylate groups from the cyclobutane dicarboxylate ligand and two nitrogen atoms from the diazanide ligands. The coordination geometry around the platinum center is typically square planar or octahedral depending on the ligands' steric and electronic effects.
Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and assess its stability .
Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide can participate in various chemical reactions:
These reactions are crucial for understanding its behavior in biological systems and its potential therapeutic applications .
The mechanism of action for platinum(4+) cyclobutane-1,1-dicarboxylate diazanide primarily involves DNA interaction:
This mechanism leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells, making it a candidate for anticancer therapy .
The physical and chemical properties of platinum(4+) cyclobutane-1,1-dicarboxylate diazanide include:
Spectroscopic data indicate characteristic absorption bands corresponding to Pt-O and Pt-N bonds in IR spectra .
Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide has potential applications primarily in:
Research continues into optimizing its synthesis and understanding its biological interactions to enhance therapeutic efficacy while minimizing side effects associated with traditional platinum-based therapies .
The compound Platinum(4+) Cyclobutane-1,1-dicarboxylate Diazanide is formally identified as azane; cyclobutane-1,1-dicarboxylate; platinum(4+) in PubChem records, with the molecular formula C₆H₁₂N₂O₄Pt²⁺ [2]. This nomenclature adheres to IUPAC conventions by:
Isomeric variations arise from three key factors:
Table 1: Nomenclature and Isomerism Summary
Feature | Description | Implication |
---|---|---|
Systematic Name | azane; cyclobutane-1,1-dicarboxylate; platinum(4+) | Reflects ionized components and Pt oxidation state |
Molecular Formula | C₆H₁₂N₂O₄Pt²⁺ | Confirms stoichiometry: Pt(IV) + 2NH₃ + CBDA²⁻ |
Ligand Symmetry | High (CBDA²⁻) | Limits geometric isomers |
Protonation State | Dianionic (CBDA²⁻) | Favors bidentate O,O'-chelation |
Stereogenic Elements | None in unsubstituted CBDA²⁻ | Prevents enantiomer formation |
Coordination Sphere: Platinum(IV) centers exhibit octahedral geometry (coordination number = 6). In this complex:
Oxidation State Influence:
Spectroscopic Signatures:
Platinum(II) vs. Platinum(IV) Complexes
Platinum(IV) cyclobutane-1,1-dicarboxylate complexes serve as prodrugs for their Pt(II) counterparts. Key distinctions include:
Table 2: Structural and Functional Comparison of Pt-CBDA Complexes
Parameter | Pt(II)-CBDA (e.g., Carboplatin) | Pt(IV)-CBDA Diazanide | Pt(II) 3-Oxo-CBDA Derivatives |
---|---|---|---|
Oxidation State | +2 | +4 | +2 |
Coordination | Square planar | Octahedral | Square planar |
Ligands | NH₃ (x2), CBDCA²⁻ | NH₃ (x2), CBDCA²⁻, Axial ligands (e.g., OH⁻/Cl⁻) | NH₃ or amine, 3-oxo-CBDA²⁻ |
Kinetics | Labile | Inert | Moderately labile |
Primary Use | Direct chemotherapeutic agent | Prodrug (activated by reduction) | Direct cytotoxic agent |
Water Solubility | Moderate (~14 mg/mL) | Low to moderate | High (>50 mg/mL in some complexes) |
Representative Ref | [10] | [6] | [9] |
Impact of Ligand Modifications
Electronic and Biological Implications
Concluding Remarks
Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide exemplifies a strategically engineered Pt(IV) prodrug scaffold. Its well-defined IUPAC nomenclature, octahedral coordination geometry, and kinetic inertness differentiate it from square planar Pt(II) counterparts like carboplatin. Structural variations—including CBDA ring substitution, axial ligand choice, and amine carrier modulation—enable tuning of solubility, reduction potential, and cytotoxicity. Ongoing research focuses on optimizing these parameters to enhance tumor selectivity and overcome resistance mechanisms inherent to platinum chemotherapy [4] [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0